molecular formula C9H8F3NOS B13608590 2-Methoxy-5-(trifluoromethyl)benzothioamide

2-Methoxy-5-(trifluoromethyl)benzothioamide

Cat. No.: B13608590
M. Wt: 235.23 g/mol
InChI Key: KLMDCZVAFOQWBC-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)benzothioamide is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a benzothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethyl)benzothioamide typically involves the reaction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde with a suitable thioamide source. One common method is the reaction of the aldehyde with ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired benzothioamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(trifluoromethyl)benzothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)benzothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thioamide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(trifluoromethyl)benzaldehyde
  • 2-Methoxy-5-(trifluoromethyl)pyridine

Comparison

2-Methoxy-5-(trifluoromethyl)benzothioamide is unique due to the presence of both a methoxy group and a trifluoromethyl group on the benzothioamide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to similar compounds like 2-Methoxy-5-(trifluoromethyl)benzaldehyde and 2-Methoxy-5-(trifluoromethyl)pyridine .

Properties

Molecular Formula

C9H8F3NOS

Molecular Weight

235.23 g/mol

IUPAC Name

2-methoxy-5-(trifluoromethyl)benzenecarbothioamide

InChI

InChI=1S/C9H8F3NOS/c1-14-7-3-2-5(9(10,11)12)4-6(7)8(13)15/h2-4H,1H3,(H2,13,15)

InChI Key

KLMDCZVAFOQWBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C(=S)N

Origin of Product

United States

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